molecular formula C17H22N4O2S B2391027 3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235148-70-5

3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2391027
CAS RN: 1235148-70-5
M. Wt: 346.45
InChI Key: JCCDRDGGTHTDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a small molecule inhibitor, and it has been studied for its potential applications in various fields, including medicine and biotechnology.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide have demonstrated significant antimicrobial activity. For instance, a series of derivatives synthesized in a study showed considerable in vitro antimicrobial effectiveness against various strains of microbes, highlighting their potential in developing new antibacterial agents (Desai, Makwana, & Senta, 2016). Another study focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, identifying compounds with potential applications in HIV-1 infection prevention (Cheng De-ju, 2015).

Corrosion Inhibition

Research on piperidine derivatives, including those related to this compound, has extended into the field of corrosion inhibition. A study using quantum chemical and molecular dynamic simulation found these derivatives effective in inhibiting iron corrosion, providing insights into their adsorption behaviors and potential as corrosion inhibitors (Kaya et al., 2016).

Anticancer Research

Investigations into the anticancer properties of benzenesulfonamide derivatives have yielded promising results. For instance, a series of N-(Guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were synthesized and showed significant anticancer activity against the human tumor breast cell line MCF7, with certain compounds displaying activity comparable to that of Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Another study identified pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists, indicating their potential in cancer treatment due to the receptor's role in tumorigenesis (Esteve et al., 2006).

properties

IUPAC Name

3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-4-2-5-16(12-14)24(22,23)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h2-5,8-9,12,15,20H,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCDRDGGTHTDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.